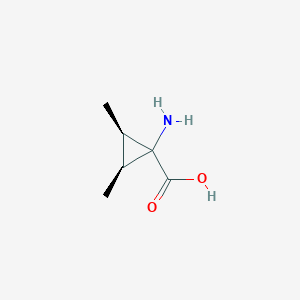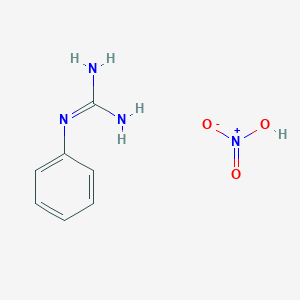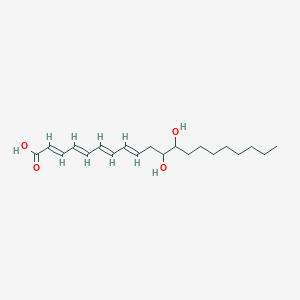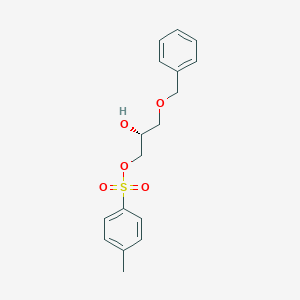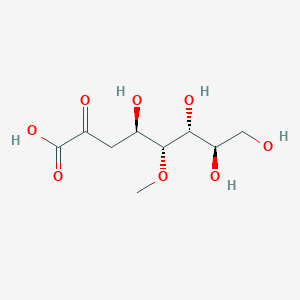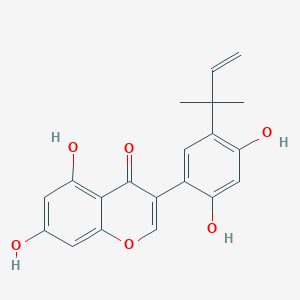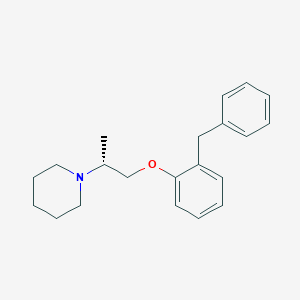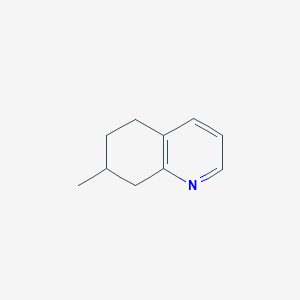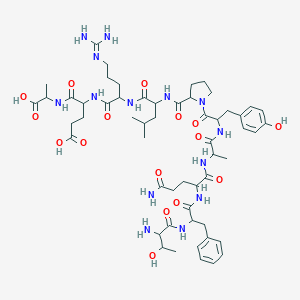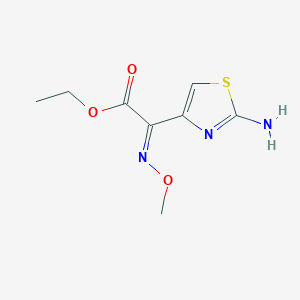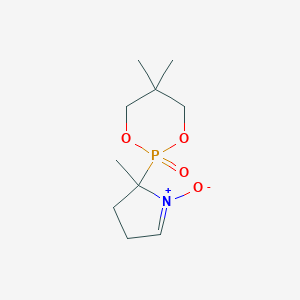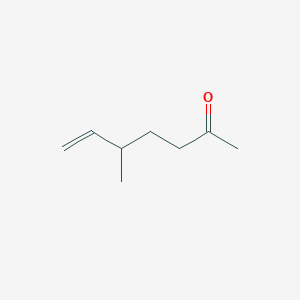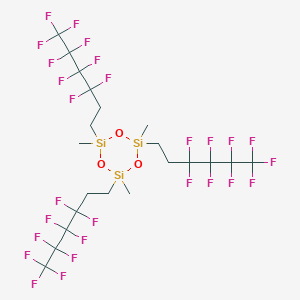
2,4,6-Trimethyl-2,4,6-tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-1,3,5,2,4,6-trioxatrisilinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trimethyl-2,4,6-tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-1,3,5,2,4,6-trioxatrisilinane, also known as F-53B, is a highly fluorinated siloxane compound that has been widely used in scientific research. It has unique properties that make it an ideal candidate for various applications, including biomedical research, environmental analysis, and material science.
Mécanisme D'action
The mechanism of action of 2,4,6-Trimethyl-2,4,6-tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-1,3,5,2,4,6-trioxatrisilinane is not well understood. However, it is believed that its unique properties, including its hydrophobicity, make it an ideal candidate for various applications. In biomedical research, it has been shown to prevent biofilm formation on medical implants, which can lead to infections. In environmental analysis, it has been shown to extract organic pollutants from water samples, which can help to prevent environmental contamination.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2,4,6-Trimethyl-2,4,6-tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-1,3,5,2,4,6-trioxatrisilinane are not well understood. However, it has been shown to be non-toxic and non-cytotoxic, which makes it an ideal candidate for various applications. In biomedical research, it has been shown to be biocompatible, which makes it an ideal coating material for medical implants.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,4,6-Trimethyl-2,4,6-tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-1,3,5,2,4,6-trioxatrisilinane in lab experiments include its unique properties, including its hydrophobicity, which makes it an ideal candidate for various applications. It is also non-toxic and non-cytotoxic, which makes it safe to use in lab experiments. The limitations of using 2,4,6-Trimethyl-2,4,6-tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-1,3,5,2,4,6-trioxatrisilinane in lab experiments include its high cost and complex synthesis method.
Orientations Futures
For the use of 2,4,6-Trimethyl-2,4,6-tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-1,3,5,2,4,6-trioxatrisilinane in scientific research include exploring its potential applications in material science, environmental analysis, and biomedical research. It can be used as a coating material for various surfaces, including medical implants, to prevent biofilm formation. It can also be used as a surfactant in environmental analysis to extract organic pollutants from water samples. Further research is needed to fully understand the mechanism of action of 2,4,6-Trimethyl-2,4,6-tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-1,3,5,2,4,6-trioxatrisilinane and its potential applications in scientific research.
In conclusion, 2,4,6-Trimethyl-2,4,6-tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-1,3,5,2,4,6-trioxatrisilinane is a highly fluorinated siloxane compound that has unique properties that make it an ideal candidate for various applications in scientific research. Its hydrophobicity, non-toxicity, and biocompatibility make it safe and effective for use in lab experiments. Further research is needed to fully understand the mechanism of action of 2,4,6-Trimethyl-2,4,6-tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-1,3,5,2,4,6-trioxatrisilinane and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 2,4,6-Trimethyl-2,4,6-tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-1,3,5,2,4,6-trioxatrisilinane is a complex process that involves several steps. The starting materials for the synthesis are trimethylsilanol, hexafluoropropylene oxide, and potassium hydroxide. The reaction is carried out in the presence of a catalyst, which helps to promote the formation of the desired product. The final product is obtained by distillation and purification.
Applications De Recherche Scientifique
2,4,6-Trimethyl-2,4,6-tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-1,3,5,2,4,6-trioxatrisilinane has been extensively used in scientific research due to its unique properties. It is highly hydrophobic, which makes it an ideal candidate for various applications, including biomedical research, environmental analysis, and material science. It has been used as a coating material for various surfaces, including medical implants, to prevent biofilm formation. It has also been used as a surfactant in environmental analysis to extract organic pollutants from water samples.
Propriétés
Numéro CAS |
115304-48-8 |
|---|---|
Nom du produit |
2,4,6-Trimethyl-2,4,6-tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-1,3,5,2,4,6-trioxatrisilinane |
Formule moléculaire |
C21H21F27O3Si3 |
Poids moléculaire |
918.6 g/mol |
Nom IUPAC |
2,4,6-trimethyl-2,4,6-tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-1,3,5,2,4,6-trioxatrisilinane |
InChI |
InChI=1S/C21H21F27O3Si3/c1-52(7-4-10(22,23)13(28,29)16(34,35)19(40,41)42)49-53(2,8-5-11(24,25)14(30,31)17(36,37)20(43,44)45)51-54(3,50-52)9-6-12(26,27)15(32,33)18(38,39)21(46,47)48/h4-9H2,1-3H3 |
Clé InChI |
BSRZDQSTEHZNBJ-UHFFFAOYSA-N |
SMILES |
C[Si]1(O[Si](O[Si](O1)(C)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
SMILES canonique |
C[Si]1(O[Si](O[Si](O1)(C)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B54950.png)
